Pulmonary Vasoconstriction Potency vs. Linopirdine
In small vessel myography studies of rat and mouse intrapulmonary arteries, XE991 and linopirdine both induced contraction, but XE991 was markedly more potent. Linopirdine displayed an EC₅₀ of approximately 1 μM, whereas XE991 was almost 10-fold more potent [1]. The maximum contraction achieved with each compound was nearly equivalent to the response elicited by 50 mM K⁺, indicating full efficacy [1].
| Evidence Dimension | Pulmonary Artery Vasoconstriction Potency (EC₅₀) |
|---|---|
| Target Compound Data | ~0.1 μM (inferred 10-fold difference from linopirdine EC₅₀ of 1 μM) |
| Comparator Or Baseline | Linopirdine: EC₅₀ ≈ 1 μM |
| Quantified Difference | ~10-fold greater potency for XE991 |
| Conditions | Rat and mouse isolated intrapulmonary arteries; small vessel myography; endothelium-intact and denuded vessels |
Why This Matters
For pulmonary vascular studies, XE991's 10-fold greater potency relative to linopirdine reduces the required compound amount and minimizes potential off-target effects at higher concentrations.
- [1] Joshi, S., Sedivy, V., Hodyc, D., Herget, J., Gurney, A.M. Pulmonary vasoconstrictor action of KCNQ potassium channel blockers. Respir Res 7, 31 (2006). View Source
